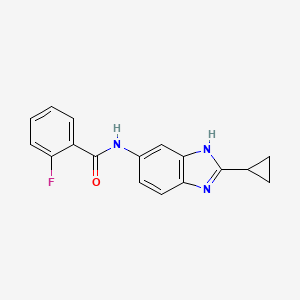
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 2-fluorobenzoic acid using coupling reagents like EDCI or HATU.
化学反応の分析
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and 2-fluorobenzoic acid.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context.
類似化合物との比較
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-2-fluorobenzamide: This compound lacks the cyclopropyl group and may exhibit different biological activities.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide: This compound has a fluorine atom at a different position, which can affect its reactivity and biological properties.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-chlorobenzamide: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological behaviors.
特性
分子式 |
C17H14FN3O |
|---|---|
分子量 |
295.31 g/mol |
IUPAC名 |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O/c18-13-4-2-1-3-12(13)17(22)19-11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)(H,20,21) |
InChIキー |
XUYQUHGGHRWMMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















